molecular formula C9H7Br2NO B2409894 8-Bromoisoquinolin-6-ol hydrobromide CAS No. 2241130-11-8

8-Bromoisoquinolin-6-ol hydrobromide

Cat. No.: B2409894
CAS No.: 2241130-11-8
M. Wt: 304.969
InChI Key: WVRDNCVJNUTHNC-UHFFFAOYSA-N
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Description

8-Bromoisoquinolin-6-ol hydrobromide is a chemical compound with the molecular formula C9H6BrNO.BrH. It is a derivative of isoquinoline, an aromatic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromoisoquinolin-6-ol hydrobromide typically involves the bromination of isoquinolin-6-ol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent such as chloroform. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Bromoisoquinolin-6-ol hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The bromine atom can be replaced with a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 8-bromoisoquinolin-6-one, while substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

8-Bromoisoquinolin-6-ol hydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromoisoquinolin-6-ol hydrobromide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromoisoquinolin-7-ol hydrobromide
  • 8-Bromoisoquinolin-5-ol hydrobromide
  • 8-Bromoisoquinolin-4-ol hydrobromide

Uniqueness

8-Bromoisoquinolin-6-ol hydrobromide is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

8-bromoisoquinolin-6-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO.BrH/c10-9-4-7(12)3-6-1-2-11-5-8(6)9;/h1-5,12H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRDNCVJNUTHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)O)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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